N-[3-(azetidin-3-yl)phenyl]acetamide, trifluoroacetic acid
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Overview
Description
N-[3-(azetidin-3-yl)phenyl]acetamide, trifluoroacetic acid is a compound that combines the structural features of azetidine and phenylacetamide with trifluoroacetic acid. Azetidine is a four-membered nitrogen-containing ring, which is known for its reactivity and potential in medicinal chemistry. The phenylacetamide moiety adds further complexity and potential biological activity to the compound. Trifluoroacetic acid is often used as a counterion to enhance the solubility and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(azetidin-3-yl)phenyl]acetamide, trifluoroacetic acid typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through various methods, including the cyclization of amino alcohols or the reduction of azetidinones.
Attachment of Phenylacetamide: The phenylacetamide group is introduced through acylation reactions, where an acyl chloride or anhydride reacts with the azetidine derivative.
Addition of Trifluoroacetic Acid: Finally, trifluoroacetic acid is added to form the trifluoroacetate salt, enhancing the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(azetidin-3-yl)phenyl]acetamide, trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The azetidine ring and phenylacetamide moiety can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
N-[3-(azetidin-3-yl)phenyl]acetamide, trifluoroacetic acid has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of N-[3-(azetidin-3-yl)phenyl]acetamide, trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The phenylacetamide group may enhance binding affinity and specificity, while trifluoroacetic acid improves solubility and stability.
Comparison with Similar Compounds
Similar Compounds
N-[4-(azetidin-3-yl)phenyl]acetamide, trifluoroacetic acid: Similar structure but with the azetidine ring attached at a different position on the phenyl ring.
N-(3-(Azetidin-3-yl)phenyl)methanesulfonamide hydrochloride: Contains a methanesulfonamide group instead of acetamide and a hydrochloride counterion.
Uniqueness
N-[3-(azetidin-3-yl)phenyl]acetamide, trifluoroacetic acid is unique due to its specific structural arrangement, which may confer distinct biological activities and chemical reactivity compared to its analogs. The combination of azetidine, phenylacetamide, and trifluoroacetic acid provides a versatile scaffold for further chemical modifications and applications in various fields.
Properties
Molecular Formula |
C13H15F3N2O3 |
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Molecular Weight |
304.26 g/mol |
IUPAC Name |
N-[3-(azetidin-3-yl)phenyl]acetamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H14N2O.C2HF3O2/c1-8(14)13-11-4-2-3-9(5-11)10-6-12-7-10;3-2(4,5)1(6)7/h2-5,10,12H,6-7H2,1H3,(H,13,14);(H,6,7) |
InChI Key |
JFAQCQFBWGSAQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2CNC2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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